Product packaging for 4-Bromo-2-fluoro-N,N-dimethylbenzamide(Cat. No.:CAS No. 749927-80-8)

4-Bromo-2-fluoro-N,N-dimethylbenzamide

Cat. No.: B1292925
CAS No.: 749927-80-8
M. Wt: 246.08 g/mol
InChI Key: MKVVUOADKLZUTE-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzamide (B126) Scaffolds in Modern Organic Chemistry

Halogenated benzamide scaffolds are of considerable importance in modern organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—into the benzamide framework can significantly influence the physicochemical and biological properties of the molecule. This strategic halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The introduction of halogens can lead to enhanced membrane permeability and can also block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can contribute to the stability of a ligand-receptor complex and enhance binding affinity and selectivity. Consequently, a significant number of drugs and clinical trial candidates feature halogenated structures. The versatility of the halogen group as a synthetic handle in cross-coupling reactions further elevates the importance of these scaffolds, allowing for the construction of complex molecular architectures.

Structural and Synthetic Context of 4-Bromo-2-fluoro-N,N-dimethylbenzamide as a Key Building Block

Structure

This compound is a polysubstituted aromatic compound. Its structure features a benzene (B151609) ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and an N,N-dimethylcarboxamide group at the 1-position. The presence of ortho-fluoro and para-bromo substituents on the benzamide core makes it a versatile intermediate for further chemical modifications. The bromine atom, in particular, serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents. The fluorine atom can influence the electronic properties of the aromatic ring and can also play a role in modulating the biological activity of derivatives.

Physicochemical Properties of this compound

PropertyValue
CAS Number 749927-80-8 appchemical.comsigmaaldrich.com
Molecular Formula C9H9BrFNO appchemical.comsigmaaldrich.com
Molecular Weight 246.08 g/mol appchemical.com
IUPAC Name This compound sigmaaldrich.com

Synthetic Context

A likely synthetic pathway for this compound would start from 4-bromo-2-fluorobenzoic acid. This starting material can be converted to its more reactive acid chloride, which then reacts with dimethylamine (B145610) to form the desired N,N-dimethylbenzamide. Alternatively, direct amide coupling between 4-bromo-2-fluorobenzoic acid and dimethylamine can be achieved using various coupling agents.

Plausible Synthesis of this compound

StepReactantsReagentsProduct
1 4-Bromo-2-fluorobenzoic acidThionyl chloride or Oxalyl chloride4-Bromo-2-fluorobenzoyl chloride
2 4-Bromo-2-fluorobenzoyl chloride, DimethylamineBase (e.g., Triethylamine)This compound

This synthetic versatility, combined with the reactive handles present on the molecule, positions this compound as a potentially valuable building block in the synthesis of complex organic molecules, particularly in the construction of libraries of compounds for drug discovery and materials science.

Historical Development of Benzamide Functionalization Strategies and Their Relevance

The functionalization of benzamides has evolved significantly over the decades, moving from classical electrophilic aromatic substitution reactions to more sophisticated and selective modern methodologies. Historically, the modification of the benzamide scaffold was often limited by the directing effects of the substituents already present on the aromatic ring, which could lead to mixtures of isomers and limited regioselectivity.

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of substituted benzamides. These methods provided reliable ways to form carbon-carbon and carbon-heteroatom bonds at specific positions, often with high yields and functional group tolerance.

More recently, the field of C-H bond functionalization has emerged as a powerful strategy for the direct modification of benzamide cores. This approach avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. A common strategy involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. The amide group itself, or a modification of it, can serve as an effective directing group for ortho-C-H functionalization. These advanced strategies allow for the late-stage modification of complex benzamide-containing molecules, which is particularly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship studies. The development of these functionalization strategies has greatly expanded the chemical space accessible from simple benzamide precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrFNO B1292925 4-Bromo-2-fluoro-N,N-dimethylbenzamide CAS No. 749927-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVUOADKLZUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640780
Record name 4-Bromo-2-fluoro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749927-80-8
Record name 4-Bromo-2-fluoro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Fluoro N,n Dimethylbenzamide and Its Precursors

Classical Amide Bond Formation Strategies

The direct formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, offering a more atom-economical approach compared to methods requiring the pre-formation of an acyl chloride. This transformation necessitates the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Direct Coupling of Carboxylic Acids with Amines

A prevalent and efficient method for the synthesis of 4-bromo-2-fluoro-N,N-dimethylbenzamide involves the direct coupling of 4-bromo-2-fluorobenzoic acid with dimethylamine (B145610) or its corresponding salts. This approach is favored for its operational simplicity and the wide availability of suitable coupling agents.

The direct reaction between 4-bromo-2-fluorobenzoic acid and dimethylamine (or its more stable hydrochloride salt) forms the basis of this synthetic strategy. To drive this reaction to completion, the carboxylic acid must first be activated. This is typically achieved in the presence of a coupling agent and often an organic base to neutralize the hydrochloric acid if dimethylamine hydrochloride is used. The reaction is commonly performed in aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Carbodiimides are a widely used class of coupling reagents for amide bond formation due to their high reactivity and the ease of removal of the urea (B33335) byproduct. peptide.comadvancedchemtech.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification. advancedchemtech.com The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by dimethylamine. To enhance efficiency and suppress potential side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. chemicalbook.comechemi.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is another powerful aminium-based reagent that facilitates rapid and efficient amide coupling, often with minimal side products. peptide.comwikipedia.org Dicyclohexylcarbodiimide (DCC) is also effective, though the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents, can sometimes be challenging. peptide.com

Table 1: Carbodiimide-based Amidation of 4-Bromo-2-fluorobenzoic Acid This table is a representative example based on similar reactions and may not reflect optimized conditions.

Coupling ReagentAdditiveBaseSolventTypical Reaction Conditions
EDCHOBtDIPEA or Triethylamine (B128534)DMF or DCMRoom temperature, 12-24 hours
HATUNoneDIPEA or TriethylamineDMFRoom temperature, 2-4 hours
DCCHOBtNoneDCM0 °C to room temperature, 12 hours

Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer an alternative to carbodiimides and are known for their high efficiency and low propensity for racemization in chiral substrates. peptide.comsigmaaldrich.com The mechanism involves the formation of a benzotriazolyl active ester from the carboxylic acid, which then undergoes nucleophilic substitution by dimethylamine. bachem.com These reagents are particularly useful for sterically hindered substrates or when mild reaction conditions are required. peptide.comsigmaaldrich.com Similar to other coupling reactions, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically employed. chemicalbook.com

Table 2: Phosphonium-based Amidation of 4-Bromo-2-fluorobenzoic Acid This table is a representative example based on similar reactions and may not reflect optimized conditions.

Coupling ReagentBaseSolventTypical Reaction Conditions
PyBOPDIPEADMF or DCMRoom temperature, 2-6 hours

Acyl Chloride Mediated Routes

An alternative to direct coupling involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This highly electrophilic species readily reacts with dimethylamine to form the desired amide. This two-step, one-pot approach is often rapid and high-yielding.

4-Bromo-2-fluorobenzoic acid can be converted to 4-bromo-2-fluorobenzoyl chloride in situ using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). echemi.com The reaction with oxalyl chloride is often catalyzed by a catalytic amount of DMF, which forms the Vilsmeier reagent in situ. echemi.com Thionyl chloride can be used directly, often in excess or with an inert solvent. researchgate.net Once the formation of the acyl chloride is complete, excess chlorinating agent is typically removed under reduced pressure. The crude acyl chloride is then dissolved in a suitable solvent, and dimethylamine is added, usually in the presence of a base such as triethylamine to scavenge the HCl byproduct, to yield this compound. echemi.combath.ac.uk

Table 3: Acyl Chloride Mediated Synthesis of this compound This table is a representative example based on similar reactions and may not reflect optimized conditions.

Chlorinating AgentCatalyst (if any)AmineBaseSolventTypical Reaction Conditions
Oxalyl ChlorideDMF (catalytic)DimethylamineTriethylamineDCM0 °C to room temperature, 1-3 hours
Thionyl ChlorideNoneDimethylamineTriethylamineDCM or neatRoom temperature to reflux, 1-4 hours
Subsequent Reaction with Dimethylaminetandfonline.com

The final step in the synthesis of this compound involves the formation of the amide bond by reacting a suitable precursor with dimethylamine. A common and efficient precursor is the acyl chloride, 4-bromo-2-fluorobenzoyl chloride. This activated carboxylic acid derivative readily reacts with dimethylamine in the presence of a base to neutralize the hydrogen chloride byproduct, leading to the desired N,N-dimethylbenzamide.

Alternatively, the synthesis can proceed directly from 4-bromo-2-fluorobenzoic acid using peptide coupling agents. This method avoids the need to first synthesize the acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid. The activated intermediate then reacts in situ with dimethylamine. This approach is analogous to the synthesis of the corresponding N-methylbenzamide, where 4-bromo-2-fluorobenzoic acid is reacted with an amine in the presence of coupling agents and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com

A general reaction scheme starting from the benzoic acid is presented below:

Reactants: 4-bromo-2-fluorobenzoic acid, Dimethylamine

Reagents: Coupling agents (e.g., EDCI/HOBt), Base (e.g., DIPEA)

Solvent: Aprotic polar solvent (e.g., DMF, Dichloromethane)

Product: this compound

The reaction mixture is typically stirred at room temperature for several hours to ensure completion. chemicalbook.com

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. For the synthesis of this compound, this involves exploring catalytic methods and adhering to the principles of green chemistry.

Catalytic Amidation Methods

Direct catalytic amidation of carboxylic acids with amines represents a significant advancement over traditional methods that require stoichiometric activating agents, which generate substantial waste. ucl.ac.uk Various catalytic systems have been developed for this purpose.

Boric acid and its derivatives, such as ortho-iodo arylboronic acids and B(OCH₂CF₃)₃, have emerged as effective catalysts for the direct formation of amide bonds. sciepub.comcatalyticamidation.infomdpi.com These catalysts facilitate the condensation reaction between a carboxylic acid (like 4-bromo-2-fluorobenzoic acid) and an amine (dimethylamine), with the only byproduct being water. sciepub.comwalisongo.ac.id This approach significantly improves the atom economy of the synthesis. walisongo.ac.id The reactions are typically carried out at elevated temperatures in a solvent that allows for the removal of water, for instance, by azeotropic distillation using a Dean-Stark apparatus. mdpi.com

The table below summarizes some catalytic systems used for direct amidation.

Catalyst SystemTypical Reaction ConditionsAdvantages
Boric Acid (B(OH)₃)Toluene, reflux with water removalLow cost, low toxicity, simple
ortho-Iodo Arylboronic Acids60 °C to room temperatureHigh efficiency, milder conditions
B(OCH₂CF₃)₃tert-Butyl acetate (B1210297)Effective for complex amides
Titanium(IV) isopropoxideHigh temperatureApplicable to various substrates

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several strategies can be employed.

One key principle is the use of safer solvents or the elimination of solvents altogether. tandfonline.comtandfonline.com While traditional amide synthesis often uses dipolar aprotic solvents like DMF, which have toxicity concerns, green approaches explore alternatives. ucl.ac.uk Some benzamide (B126) syntheses have been successfully performed under solvent-free conditions, where a mixture of the carboxylic acid and amine are heated together, sometimes with a catalyst. tandfonline.com Another approach involves using vinyl esters, such as vinyl benzoate, for direct N-benzoylation under solvent- and activation-free conditions. tandfonline.comtandfonline.com

Waste reduction is another central tenet of green chemistry. Catalytic amidations, as discussed previously, are inherently greener as they avoid the use of stoichiometric coupling reagents (e.g., carbodiimides, phosphonium (B103445) salts) that end up as difficult-to-remove byproducts. chemicalbook.comucl.ac.uk The ideal reaction produces only the desired product and a benign byproduct like water. walisongo.ac.id Evaluating synthetic routes using metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used to the mass of the final product, can quantitatively assess their environmental performance. ucl.ac.ukwalisongo.ac.id The boric acid-catalyzed route, for example, has been identified as a particularly green method due to its catalytic nature and the formation of water as the sole byproduct. walisongo.ac.id

Regioselective Synthesis of Substituted Benzamide Precursors

The synthesis of this compound requires the availability of a correctly substituted precursor, namely 4-bromo-2-fluorobenzoic acid or a derivative thereof. Achieving the specific 1,2,4-substitution pattern (fluoro at position 2, bromo at position 4) on the benzene (B151609) ring requires careful control of regioselectivity during the synthesis of the precursor.

The synthesis often starts from a more readily available substituted aniline (B41778) or benzene derivative. For instance, the bromination of 2-fluoroaniline (B146934) is a key step. The directing effects of the amino and fluoro groups are crucial. The strongly activating and ortho-, para-directing amino group would primarily direct bromination to the para position (position 4), while the weakly deactivating but ortho-, para-directing fluoro group would also favor this position. This alignment of directing effects allows for the highly regioselective synthesis of 4-bromo-2-fluoroaniline (B1266173). google.com Using specific brominating agents, such as Dibromantin in dimethylformamide, can provide nearly quantitative yields with high selectivity for the 4-position. google.com

Once 4-bromo-2-fluoroaniline is obtained, it can be converted to the corresponding benzoic acid via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.

An alternative strategy could involve the regioselective functionalization of a tribrominated benzamide scaffold, where sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions are used to install different functional groups at specific positions with high regioselectivity. nih.gov

Isolation and Purification Methodologies in this compound Synthesis

After the synthesis of this compound is complete, the crude product must be isolated from the reaction mixture and purified to a high degree. The specific methodology depends on the synthetic route employed and the nature of the byproducts.

A typical workup procedure for syntheses involving coupling agents begins with quenching the reaction by adding water. chemicalbook.com This step helps to dissolve water-soluble reagents and byproducts. The aqueous mixture is then extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. chemicalbook.com The target compound, being organic, preferentially partitions into the organic layer. The combined organic extracts are then washed with brine to remove residual water and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.com

After drying, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. This crude material is often a solid or oil and contains residual starting materials, reagents, and byproducts.

The final and most critical step is purification, which is commonly achieved by silica (B1680970) gel column chromatography. chemicalbook.comchemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. An appropriate eluent system, typically a mixture of a nonpolar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. chemicalbook.comchemicalbook.com The components of the crude mixture separate based on their differing affinities for the silica gel stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and concentrated to afford the final, purified this compound as a solid. chemicalbook.com

StepPurposeCommon Reagents/Solvents
Quenching Stop the reaction and dissolve water-soluble impurities.Water
Extraction Separate the product from the aqueous phase.Ethyl acetate, Dichloromethane
Washing/Drying Remove residual water from the organic phase.Brine, Na₂SO₄, MgSO₄
Concentration Remove the extraction solvent.Rotary evaporator
Purification Isolate the pure product from impurities.Silica gel column chromatography (e.g., Ethyl acetate/Petroleum ether eluent)

Chemical Reactivity and Functionalization of 4 Bromo 2 Fluoro N,n Dimethylbenzamide

Aromatic Substitution Reactions

Aromatic substitution reactions on the benzene (B151609) ring of 4-Bromo-2-fluoro-N,N-dimethylbenzamide are influenced by the directing effects of the existing substituents. The nature of these reactions, whether electrophilic or nucleophilic, depends on the attacking reagent and the reaction conditions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The regioselectivity of this reaction is determined by the combined electronic effects of the substituents already present.

The substituents on this compound have the following directing effects:

Fluorine (-F): A weakly deactivating but ortho, para-directing group due to the competing effects of its strong electron-withdrawing inductive effect and electron-donating resonance effect.

Bromine (-Br): Similar to fluorine, bromine is a deactivating but ortho, para-directing group.

N,N-dimethylcarbamoyl (-CON(CH₃)₂): This group is deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

The combined influence of these groups makes the aromatic ring of this compound significantly deactivated towards electrophilic attack. The directing effects of the substituents are in competition. The ortho, para-directing halogens would favor substitution at positions C3 and C5. Conversely, the meta-directing amide group would favor substitution at C3 and C5. Therefore, it is anticipated that electrophilic substitution, if it occurs, would predominantly take place at the C3 or C5 position, with the C5 position being sterically more accessible. However, due to the strong deactivation of the ring, harsh reaction conditions would likely be required, which could lead to a mixture of products or decomposition.

A study on the bromination of 4-fluoronitrobenzene, a similarly deactivated system, showed that bromination occurs at the position meta to the nitro group and ortho to the fluorine, yielding 3-bromo-4-fluoronitrobenzene (B1266112) in high yield. researchgate.net This suggests that in a highly deactivated ring, the directing effect of the present halogens can still influence the position of the incoming electrophile.

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the N,N-dimethylcarbamoyl group at the C1 position acts as an electron-withdrawing group, activating the ring for nucleophilic attack.

The fluorine atom at the C2 position is an excellent leaving group in SNAᵣ reactions, significantly more so than bromine. stackexchange.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom through its inductive effect. stackexchange.com The subsequent departure of the leaving group is fast. The bromine atom at the C4 position is generally not displaced under conditions typical for the substitution of an activated fluorine atom. nih.gov

Therefore, this compound is expected to readily undergo nucleophilic aromatic substitution at the C2 position, with the fluorine atom being displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reaction provides a direct method for introducing a range of functional groups at the position ortho to the amide. For example, reaction with a primary or secondary amine would yield a 2-amino-4-bromo-N,N-dimethylbenzamide derivative.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide to form a new carbon-carbon bond. mt.com The aryl bromide moiety of this compound is an excellent substrate for this reaction.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position. A typical Suzuki-Miyaura coupling reaction would involve reacting this compound with a suitable boronic acid in the presence of a palladium catalyst, a base, and an appropriate solvent.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExample
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine (B1218219) ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, often with water
Boronic Acid Arylboronic acids, Heteroarylboronic acids

The reaction is generally tolerant of the fluoro and amide functional groups present in the molecule. mdpi.com

The aryl bromide of this compound can be converted into a boronic acid or a boronate ester. This transformation is highly valuable as it turns the original electrophilic carbon of the C-Br bond into a nucleophilic partner for subsequent Suzuki-Miyaura coupling reactions. A common method to achieve this is the Miyaura borylation, which involves the palladium-catalyzed reaction of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

For a structurally similar compound, 3-fluoro-4-bromobenzoic acid, the Miyaura borylation has been reported to proceed in high yield using a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate (B1210297) in an anhydrous solvent like THF. A similar protocol would be applicable to this compound to synthesize the corresponding boronate ester, which can then be hydrolyzed to 4-(N,N-dimethylcarbamoyl)-3-fluorophenylboronic acid.

Table 2: Reagents for Miyaura Borylation

ReagentFunction
This compound Starting Material
Bis(pinacolato)diboron (B₂pin₂) Boron Source
Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst
Base (e.g., Potassium Acetate) Activator
Anhydrous Solvent (e.g., Dioxane, THF) Reaction Medium

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines from aryl bromides like this compound.

This reaction allows for the introduction of primary or secondary amines at the C4 position of the benzene ring. The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand and a strong base.

Table 3: Common Reagents for Buchwald-Hartwig Amination

ComponentExample
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, BINAP
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Amine Primary amines, Secondary amines, Anilines

The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. beilstein-journals.org The fluoro and amide groups in this compound are generally compatible with the reaction conditions. libretexts.org

Sonogashira and Heck Coupling Reactions

The aryl bromide moiety of this compound is a suitable electrophile for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck couplings. These reactions are fundamental for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. nih.govmdpi.com The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com For this compound, the reaction would involve the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the 4-alkynyl product. The ortho-fluoro substituent can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition. While specific studies on this substrate are not prevalent, the reaction is a standard method for alkynylation of aryl bromides. baranlab.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C(sp²)–C(sp²) bond, typically with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the arylated alkene product. uwindsor.ca The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. wikipedia.org The electronic nature of the aryl bromide and the alkene coupling partner influences the reaction's efficiency. uwindsor.ca

Reaction TypeTypical CatalystCo-catalyst / LigandTypical BaseCoupling Partner
Sonogashira PdCl₂(PPh₃)₂ / Pd(PPh₃)₄CuIEt₃N, DiisopropylamineTerminal Alkynes
Heck Pd(OAc)₂ / PdCl₂PPh₃, P(o-tol)₃K₂CO₃, Et₃N, Cs₂CO₃Alkenes (e.g., Styrene, Acrylates)

Stille Coupling Reactions

The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide. nih.gov The C-Br bond of this compound serves as the electrophilic partner in this transformation.

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation where the organic group from the organostannane is transferred to the palladium center, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. nih.gov A significant advantage of Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. nih.gov The reaction tolerates a wide variety of functional groups on both coupling partners. For this compound, coupling with various aryl, vinyl, or alkyl stannanes would replace the bromine atom, providing access to a diverse range of substituted benzamides.

FeatureDescription
Reaction Name Stille Coupling
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Coupling Partners Organohalide (Ar-Br) and Organostannane (R-SnBu₃)
Key Advantage Tolerance of a wide range of functional groups
Key Disadvantage Toxicity of organotin compounds
Expected Product 4-R-2-fluoro-N,N-dimethylbenzamide

Negishi Coupling Reactions

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction for the formation of C-C bonds. uwindsor.ca It involves the reaction of an organozinc reagent with an organic halide. uwindsor.ca The aryl bromide of this compound can be effectively coupled with various organozinc compounds, including those bearing alkyl, vinyl, aryl, and alkynyl groups.

Organozinc reagents are generally more reactive than their organoboron (Suzuki) and organotin (Stille) counterparts, which can lead to faster reaction times. uwindsor.ca The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. The functional group tolerance of the Negishi coupling is high, making it a valuable tool in complex molecule synthesis. This method would allow for the introduction of diverse substituents at the 4-position of the this compound core structure.

FeatureDescription
Reaction Name Negishi Coupling
Catalyst Palladium(0) or Nickel complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) uwindsor.ca
Coupling Partners Organohalide (Ar-Br) and Organozinc (R-ZnX)
Key Advantage High reactivity of organozinc reagents, broad scope uwindsor.ca
Functional Groups Tolerates esters, nitriles, aldehydes rsc.org
Expected Product 4-R-2-fluoro-N,N-dimethylbenzamide

Directed Ortho-Metalation (DoM) and Site-Selective Functionalization

Beyond cross-coupling at the C-Br bond, the N,N-dimethylbenzamide group serves as a powerful directed metalation group (DMG). DMGs are functional groups that can coordinate to an organolithium reagent, directing deprotonation to a specific, adjacent C-H bond, thereby overriding the inherent electronic acidity of other protons on the aromatic ring. uwindsor.ca

Directed Lithiation and Subsequent Quenching Reactions

The N,N-dimethylamide is one of the most effective DMGs. uwindsor.ca In this compound, the amide group directs lithiation exclusively to the ortho C-H bond at the C3 position. This process typically involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). wikipedia.org

The lithium atom of the base coordinates to the carbonyl oxygen of the amide, positioning the alkyl group to deprotonate the sterically accessible C3 proton. This generates a highly reactive aryllithium intermediate. This intermediate can then be "quenched" by adding a wide variety of electrophiles, leading to the introduction of a new functional group specifically at the C3 position. uwindsor.ca This site-selective functionalization is a powerful strategy for synthesizing polysubstituted aromatic compounds. It is important to note that metal-halogen exchange at the C-Br bond can be a competing reaction, but deprotonation is generally faster for aryl bromides when a strong DMG is present, especially at low temperatures.

Electrophile (E⁺)Reagent ExampleResulting Functional Group at C3
Protonation (Deuteration) H₂O / D₂O-H / -D
Carboxylation CO₂ (gas)-COOH
Iodination I₂-I
Silylation Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃
Borylation Triisopropyl borate-B(Oi-Pr)₂
Formylation N,N-Dimethylformamide (DMF)-CHO
Hydroxymethylation Formaldehyde (HCHO)-CH₂OH

Catalytic C-H Activation Strategies

As an alternative to stoichiometric organolithium reagents, transition metal-catalyzed C-H activation has emerged as a more atom-economical and functional-group-tolerant method for site-selective functionalization. Similar to DoM, these strategies often rely on a directing group to guide a metal catalyst to a specific C-H bond.

The N,N-dimethylamide group is an effective directing group for palladium-catalyzed C-H functionalization. In this process, a palladium catalyst, often Pd(OAc)₂, coordinates to the amide oxygen. This brings the metal center into proximity with the C3-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. This forms a palladacycle intermediate. This intermediate can then engage in various catalytic cycles to achieve arylation, alkenylation, or the introduction of other functional groups at the C3 position. This strategy avoids the use of cryogenic temperatures and highly basic organolithium reagents, expanding the compatibility with sensitive functional groups.

TransformationTypical Reagents/OxidantsResulting Functional Group at C3
Arylation Aryl halides, Diaryliodonium salts-Aryl
Acetoxylation PhI(OAc)₂-OAc
Halogenation N-Halosuccinimides (NCS, NBS, NIS)-Cl, -Br, -I
Alkenylation Alkenes-Alkenyl
Rhodium-Catalyzed C-H Activation and Annulation

The N,N-dimethylamide functional group within this compound can serve as an effective directing group for transition metal-catalyzed C-H activation. Rhodium catalysis, in particular, has been widely employed for the ortho-C-H functionalization of benzamides, followed by annulation with coupling partners like alkynes to construct polycyclic scaffolds. nih.govnih.gov

In a typical reaction, a Rh(III) catalyst, such as [Cp*RhCl2]2, facilitates the cleavage of the C-H bond ortho to the directing amide group. This process forms a five-membered rhodacycle intermediate. Subsequent insertion of an alkyne into the rhodium-carbon bond, followed by reductive elimination, yields a substituted isoquinolone. nih.gov The reaction is generally rendered catalytic by using an oxidant, like Cu(OAc)2, to regenerate the active Rh(III) species.

While specific studies on this compound are not extensively detailed in the cited literature, the established reactivity of benzamides provides a strong basis for predicting its behavior. The C-H bond ortho to the amide (at the C3 position) would be the primary site for activation. The reaction with a symmetrical alkyne, such as diphenylacetylene, would lead to the formation of a single isoquinolone product. The reaction tolerates a variety of functional groups, and the presence of bromo and fluoro substituents on the benzamide (B126) ring is generally compatible with these conditions. nih.gov

Table 1: Representative Conditions for Rh(III)-Catalyzed Annulation of Benzamides with Alkynes

EntryBenzamide SubstrateAlkyneCatalyst (mol%)OxidantSolventTemp (°C)Product
1N,N-DimethylbenzamideDiphenylacetylene[CpRhCl2]2 (2.5)Cu(OAc)2DCE1002,3,4-Triphenyl-2,3-dihydroisoquinolin-1-one
2N,N-Dimethylbenzamide1-Phenyl-1-propyne[CpRhCl2]2 (2.5)Cu(OAc)2DCE1004-Methyl-2,3-diphenyl-2,3-dihydroisoquinolin-1-one

Note: This table presents generalized conditions for the reaction type, as specific examples for this compound were not available in the reviewed sources.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the direct conversion of C-H bonds into versatile boronate esters. The N,N-dimethylamide group in this compound can direct the iridium catalyst to activate an ortho-C-H bond, leading to regioselective borylation. mdpi.comresearchgate.net This transformation typically employs an iridium precatalyst, such as [Ir(OMe)(COD)]2, a bipyridine-based ligand, and a boron source like bis(pinacolato)diboron (B2pin2). mdpi.com

For N,N-dialkylbenzamides, the reaction generally shows high selectivity for the C-H bond at the ortho position (C3) due to the directing effect of the amide's carbonyl oxygen. mdpi.comresearchgate.net The fluoro substituent at the C2 position is expected to sterically hinder borylation at the adjacent C3 position to some extent, but the strong directing capacity of the amide often overcomes such hindrance. The bromo substituent at the C4 position is unlikely to interfere electronically or sterically with the ortho-borylation. Therefore, the primary product expected from the iridium-catalyzed C-H borylation of this compound is 4-bromo-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

This reaction provides a direct route to an organoboron derivative that can be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov

Table 2: Typical Conditions for Iridium-Catalyzed Ortho-C-H Borylation of Tertiary Benzamides

EntrySubstrateCatalyst SystemBoron SourceSolventTemp (°C)Yield (%)
1N,N-Diisopropylbenzamide[Ir(OMe)(COD)]2 / 3-ThiophenylpyridineB2pin2THF8094
22-Methyl-N,N-diisopropylbenzamide[Ir(OMe)(COD)]2 / 3-ThiophenylpyridineB2pin2THF8082
3N,N-Dicyclohexylbenzamide[Ir(OMe)(COD)]2 / 5-CF3-BpyB2pin2CPME10086

Note: This table presents conditions for related tertiary benzamides to illustrate the general methodology. Yields are for the isolated ortho-borylated product. mdpi.com

Transformations of the Amide Moiety

Reductive Transformations of the Carboxamide Group

The carboxamide group of this compound is robust but can be reduced to other functional groups using powerful reducing agents. The most common transformation is the complete reduction of the amide to a tertiary amine.

This reduction is typically accomplished using strong hydride reagents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.comucalgary.caorgoreview.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH2), yielding (4-bromo-2-fluorophenyl)-N,N-dimethylmethanamine. The reaction proceeds through the formation of an intermediate iminium ion, which is then further reduced by the hydride reagent. ucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) are generally ineffective for this transformation. ucalgary.ca

Alternatively, under specific conditions, tertiary amides can be partially reduced to aldehydes. Reagents such as disiamylborane (B86530) (Sia2BH) have been shown to accomplish this conversion, stopping the reduction at the aldehyde oxidation state. chemistrysteps.com This would provide a route to 4-bromo-2-fluoro-N,N-dimethylbenzaldehyde.

Table 3: Reagents for the Reduction of Tertiary Amides

EntryReagentProduct TypeTypical Solvent
1Lithium Aluminum Hydride (LiAlH4)Tertiary AmineTHF, Diethyl Ether
29-Borabicyclo[3.3.1]nonane (9-BBN)Tertiary AmineTHF
3Disiamylborane (Sia2BH)AldehydeTHF

Note: This table outlines common reagents for the reduction of tertiary amides and the expected product types. orgoreview.comchemistrysteps.com

N-Demethylation and Subsequent N-Alkylation/Acylation Studies

The N,N-dimethylamide group can be chemically modified through N-demethylation to yield the corresponding secondary N-methylamide. This transformation is a key step for creating derivatives with different substituents on the nitrogen atom. While challenging due to the stability of the amide bond, several methods exist for the N-dealkylation of tertiary amides.

One approach involves reaction with acyl chloroformates, such as α-chloroethyl chloroformate. This reagent reacts with the tertiary amide to form an intermediate carbamate, which can then be cleaved, typically with methanol, to yield the secondary amide hydrochloride salt. Other methods include photochemical or oxidative N-demethylation protocols. thieme-connect.comorganic-chemistry.org

Once the secondary amide, 4-bromo-2-fluoro-N-methylbenzamide, is formed, it serves as a versatile intermediate for further functionalization. It can be N-alkylated under basic conditions using various alkyl halides to introduce new alkyl groups, or it can be N-acylated with acyl chlorides or anhydrides to form N-acyl derivatives. This two-step sequence of demethylation followed by N-functionalization allows for the synthesis of a diverse library of amide derivatives from the parent compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals in 4-Bromo-2-fluoro-N,N-dimethylbenzamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N,N-dimethyl protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The N,N-dimethyl group would likely appear as two singlets at room temperature due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted benzamides.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data Not Available Data Not Available Data Not Available Aromatic-H
Data Not Available Data Not Available Data Not Available Aromatic-H
Data Not Available Data Not Available Data Not Available Aromatic-H
Data Not Available Data Not Available Data Not Available N-CH₃

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would be expected to show nine distinct signals, corresponding to each unique carbon atom. The chemical shifts would be influenced by the attached atoms, with the carbonyl carbon appearing significantly downfield. The aromatic carbons' signals would be split due to coupling with the fluorine atom (C-F coupling).

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppm C-F Coupling (J) Hz Assignment
Data Not Available Data Not Available C=O
Data Not Available Data Not Available Aromatic-C
Data Not Available Data Not Available Aromatic-C
Data Not Available Data Not Available Aromatic-C
Data Not Available Data Not Available Aromatic-C
Data Not Available Data Not Available Aromatic-C
Data Not Available Data Not Available Aromatic-C
Data Not Available Data Not Available N-CH₃

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons.

Hypothetical ¹⁹F NMR Data Table

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons attached to hydrogens.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of bromine, fluorine, nitrogen, carbon, hydrogen, and oxygen in the correct proportions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, providing strong evidence for the presence of a bromine atom in the molecule.

Hypothetical HRMS Data Table

Ion Calculated Exact Mass Measured Exact Mass

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these methods provide characteristic vibrational fingerprints.

In the IR spectrum of a related compound, 4-bromobenzamide, characteristic peaks are observed that can be extrapolated to the target molecule. The presence of the carbonyl group in the amide functionality gives rise to a strong absorption band, typically in the range of 1650-1630 cm⁻¹. The N,N-dimethyl substitution would influence the electronic environment of the carbonyl group, potentially shifting this frequency. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-N stretching of the tertiary amide would be observed in the region of 1400-1300 cm⁻¹. The presence of the carbon-fluorine and carbon-bromine bonds will also produce characteristic absorptions in the fingerprint region, typically below 1200 cm⁻¹ for C-F and below 800 cm⁻¹ for C-Br.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic bands appearing in the 1600-1550 cm⁻¹ region. The symmetric stretching of the substituents on the benzene (B151609) ring will also give rise to distinct Raman signals. Due to the non-polar nature of certain vibrations, some bands that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch (N-CH₃) 2950-2850 2950-2850
C=O Stretch (Amide) 1650-1630 1650-1630
Aromatic C=C Stretch 1600-1450 1600-1450
C-N Stretch (Tertiary Amide) 1400-1300 1400-1300
C-F Stretch 1200-1000 1200-1000

X-ray Crystallography for Solid-State Molecular Architecture

It is anticipated that the molecule would exhibit a largely planar benzamide (B126) core, with the N,N-dimethyl groups potentially oriented out of the plane of the aromatic ring. The crystal packing would likely be influenced by a combination of van der Waals forces and dipole-dipole interactions. The presence of the bromine and fluorine atoms could lead to halogen bonding, a type of non-covalent interaction that can play a significant role in directing the crystal packing arrangement. The precise bond lengths and angles, as well as the torsion angles defining the conformation of the N,N-dimethylamide group relative to the aromatic ring, would be key parameters obtained from such a study.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, as well as for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively non-polar nature, this compound is expected to be well-retained on a C18 column. The retention time would be influenced by the specific mobile phase composition, with a higher proportion of organic solvent leading to faster elution. Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule will absorb UV light at a characteristic wavelength. The purity of a sample can be determined by integrating the peak area of the main component and any impurities present in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be a consideration, it is likely amenable to GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of approximately equal intensity. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the dimethylamino group.

Table 3: Predicted Key Mass Fragments in GC-MS Analysis

m/z (mass-to-charge ratio) Identity of Fragment
[M]⁺ and [M+2]⁺ Molecular ion
[M - N(CH₃)₂]⁺ Loss of the dimethylamino group
[C₇H₃BrFO]⁺ 4-Bromo-2-fluorobenzoyl cation
[C₆H₃BrF]⁺ Loss of CO from the benzoyl cation

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can provide deep insights into electron distribution, molecular geometry, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-bromo-2-fluoro-N,N-dimethylbenzamide, DFT would be instrumental in mapping out potential reaction pathways, for instance, in nucleophilic aromatic substitution reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed.

DFT calculations on related halogenated aromatic compounds have been used to determine local reactivity descriptors, ionization potential, electron affinity, and chemical hardness, which help in understanding the reactive sites of the molecule. For example, the electrostatic potential mapped onto the electron density surface can guide the understanding of the initial stages of a reaction by highlighting regions that are electron-rich or electron-poor. In the case of this compound, DFT could be employed to predict the most likely sites for electrophilic or nucleophilic attack by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO).

Conformational Analysis and Energetic Profiles

The presence of the N,N-dimethylamide group introduces a degree of conformational flexibility due to rotation around the aryl-carbonyl and carbonyl-nitrogen bonds. Conformational analysis using computational methods like DFT is crucial to identify the most stable three-dimensional structures (conformers) of this compound and to determine the energy barriers for interconversion between them.

For instance, studies on N,N-dimethylfluoroacetamide have utilized DFT to identify stable rotamers and have shown that the relative energies of these conformers can be significantly influenced by the solvent environment. A similar approach for this compound would involve a systematic scan of the potential energy surface by rotating key dihedral angles. This would yield an energetic profile, revealing the global minimum energy conformation and other low-energy isomers that might be populated at room temperature. The results of such an analysis are critical for understanding the molecule's shape and how it might interact with biological targets or other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While quantum calculations are often performed in a vacuum or with implicit solvent models, MD simulations can explicitly model the interactions of this compound with a large number of solvent molecules over time.

MD simulations on related N,N-dimethylamides, such as N,N-dimethylformamide (DMF), have been used to study the properties of the pure liquid and its mixtures, revealing details about intermolecular forces, short-range ordering, and the influence of the solvent on molecular behavior. For this compound, an MD simulation in a solvent like water or an organic solvent would provide insights into its solvation structure. This would involve analyzing the radial distribution functions between different atoms of the solute and solvent to understand how solvent molecules arrange themselves around the benzamide (B126). Such simulations are also invaluable for predicting transport properties like self-diffusion and viscosity.

In Silico Prediction and Rationalization of Regioselectivity and Stereoselectivity

The prediction of regioselectivity in chemical reactions is a key aspect of synthetic planning. For an unsymmetrically substituted aromatic ring like that in this compound, reactions such as electrophilic aromatic substitution could potentially occur at multiple positions. Computational tools can be used to predict the most likely outcome.

By calculating the activation energies for the formation of different regioisomers using DFT, one can predict the kinetically favored product. Additionally, the relative thermodynamic stabilities of the potential products can be assessed. Computational models, including machine learning approaches, are increasingly being used to predict the regioselectivity of various reaction types, including metal-catalyzed cross-coupling reactions. While specific predictions for this compound are not available, the methodologies exist to perform such in silico analyses to guide synthetic efforts.

Structure-Activity Relationship (SAR) Methodologies for Related Benzamide Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. These methodologies are fundamental in drug discovery and development for optimizing the potency and selectivity of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzamide derivatives, QSAR studies have been successfully applied in various therapeutic areas, including the development of antimicrobial and anticancer agents. nih.govsigmaaldrich.commdpi.comnih.gov

The general workflow of a QSAR study involves:

Dataset selection: A set of benzamide derivatives with experimentally determined biological activities is chosen.

Descriptor calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For example, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase inhibitors, providing insights into the structural features crucial for their activity. sigmaaldrich.com These models can then be used to predict the activity of new, unsynthesized benzamide derivatives and to guide the design of more potent compounds. While this compound may not have been included in published QSAR studies, the established models for related benzamides could potentially be used to estimate its biological activity for a given target.

Applications As Precursors in Complex Organic Synthesis

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The 4-bromo-2-fluorobenzamide (B127740) scaffold is a cornerstone in the synthesis of several significant active pharmaceutical ingredients (APIs). The strategic placement of the bromine and fluorine atoms on the aromatic ring provides handles for sequential chemical reactions, such as cross-coupling and nucleophilic aromatic substitution, which are fundamental in building the complex architectures of modern drugs.

While specific literature detailing the use of 4-Bromo-2-fluoro-N,N-dimethylbenzamide in the synthesis of androgen receptor antagonists is not prevalent, its close structural analog, 4-Bromo-2-fluoro-N-methylbenzamide , is a well-documented and critical intermediate in the production of major APIs in this class. This highlights the importance of the 4-bromo-2-fluorobenzamide core in developing treatments for conditions like prostate cancer.

For instance, 4-Bromo-2-fluoro-N-methylbenzamide is a key starting material for the synthesis of Enzalutamide (formerly MDV3100), a potent androgen receptor antagonist. nih.gov The synthesis involves coupling this intermediate with other chemical entities to construct the final complex molecule. Similarly, this N-methyl analog is employed in the synthesis of Apalutamide , another next-generation androgen receptor inhibitor used to treat non-metastatic castration-resistant prostate cancer. cnr.it In these syntheses, the bromo-fluoro-benzamide portion of the molecule serves as a foundational piece upon which the rest of the drug's structure is built. cnr.it

Precursor CompoundResulting APITherapeutic Class
4-Bromo-2-fluoro-N-methylbenzamideEnzalutamideAndrogen Receptor Antagonist
4-Bromo-2-fluoro-N-methylbenzamideApalutamideAndrogen Receptor Antagonist

Although this compound is classified as a useful research chemical and pharmaceutical intermediate, specific examples of its direct application as a precursor for serotonin (B10506) transporter (SERT) imaging agents are not extensively detailed in publicly available scientific literature. However, the broader class of N,N-dimethylbenzamide derivatives are utilized in this field. For example, related structures are used to synthesize analogs of imaging agents designed to bind to the serotonin transporter, which is crucial for studying various neurological conditions.

Bromodomain inhibitors are a class of drugs being investigated for cancer and inflammatory diseases. While this compound is a versatile building block suitable for creating complex pharmaceutical compounds, its specific role as a direct precursor in the synthesis of currently known bromodomain inhibitors is not prominently documented in research literature.

Macrocyclic kinase inhibitors represent a promising approach for targeting protein kinases, which are key regulators of cell function. The development of these complex molecules often relies on versatile chemical building blocks. While this compound possesses functional groups that could potentially be utilized in the multi-step synthesis of such macrocycles, specific examples of its incorporation into known macrocyclic kinase inhibitors are not readily found in the reviewed scientific patents and literature.

Utility in Agrochemical Synthesis and Material Science

Commercial suppliers identify this compound as a key intermediate for the production of various agrochemicals. cnr.it Its unique structure can be incorporated into larger molecules designed to have specific biological activities relevant to agriculture, such as herbicidal or fungicidal properties. However, specific examples or patents detailing its use in the synthesis of commercial agrochemicals are not widely published. Similarly, its application in material science is noted as a potential area of use, likely due to the presence of fluorine, which can impart unique properties to organic materials, but detailed research findings are limited. cnr.it

Enabling the Synthesis of Novel Heterocyclic Frameworks

The chemical structure of this compound makes it a highly valuable substrate for constructing novel heterocyclic frameworks, which are central to medicinal chemistry. The carbon-bromine (C-Br) bond on the benzene (B151609) ring is particularly amenable to palladium-catalyzed cross-coupling reactions. cnr.it

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily substituted in reactions such as:

Suzuki-Miyaura Coupling: Reacting with organoboron compounds to form a new C-C bond, enabling the connection of the benzamide (B126) core to other aromatic or heterocyclic rings.

Buchwald-Hartwig Amination: Reacting with amines to form a C-N bond, a common step in the synthesis of nitrogen-containing heterocyles.

Heck Coupling: Reacting with alkenes to form a new C-C double bond.

Formation of Isocoumarins and Alpha-Pyrones via C-H Activation

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors. In this context, this compound has proven to be a valuable substrate for the synthesis of isocoumarins and α-pyrones through transition metal-catalyzed C-H activation pathways.

Rhodium(III)-catalyzed C-H activation and cyclization of N,N-dimethylbenzamides with α-diazo-β-ketoesters or -diketones represents a highly efficient method for the synthesis of 3,4-disubstituted isocoumarins and α-pyrones. mdpi.com The N,N-dimethylamide group serves as an effective directing group, facilitating the ortho-C-H bond activation by the rhodium catalyst.

In a key study, the reaction of various substituted N,N-dimethylbenzamides with ethyl 2-diazo-3-oxobutanoate was investigated to explore the substrate scope of this transformation. mdpi.com When this compound was subjected to the optimized reaction conditions, the corresponding isocoumarin (B1212949) derivative was successfully obtained, demonstrating the tolerance of the catalytic system to both halogen and fluorine substituents on the benzamide ring.

The general reaction involves the use of a rhodium catalyst, typically [Cp*RhCl2]2, in the presence of a silver salt cocatalyst, such as AgSbF6, and an additive like Ac2O in a suitable solvent like DCE. The reaction proceeds via the formation of a rhodacycle intermediate, followed by carbene insertion and reductive elimination to afford the final isocoumarin or α-pyrone product.

A plausible reaction mechanism begins with the coordination of the rhodium catalyst to the amide oxygen of this compound. This is followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. Subsequent reaction with the diazo compound leads to a rhodium carbene species, which then undergoes migratory insertion and reductive elimination to furnish the heterocyclic product.

The specific outcomes for the reaction of this compound highlight the utility of this methodology for accessing highly functionalized isocoumarin scaffolds.

Table 1: Rhodium-Catalyzed Synthesis of Isocoumarin from this compound mdpi.com

EntryBenzamide DerivativeDiazo CompoundProductYield (%)
1This compoundEthyl 2-diazo-3-oxobutanoate7-Bromo-5-fluoro-3-methyl-1-oxo-1H-isochromene-4-carboxylate68

While the primary focus of the reported research has been on isocoumarin synthesis from benzamides, the methodology can also be extended to the synthesis of α-pyrones by careful selection of the diazo coupling partner. mdpi.com The chemodivergent nature of this reaction, controlled by the structure of the diazo compound, allows for access to both isocoumarin and α-pyrone frameworks from a common benzamide precursor.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient and environmentally friendly methods for synthesizing 4-Bromo-2-fluoro-N,N-dimethylbenzamide. While traditional synthetic pathways are effective, they often rely on harsh reagents and produce significant waste. The principles of green chemistry are expected to guide the next generation of synthetic strategies.

Key areas of investigation will likely include:

Advanced Catalytic Systems: The use of advanced catalytic systems, potentially based on palladium, copper, or nickel, could lead to more efficient and selective reactions. These catalysts could enable the direct introduction of the bromo and fluoro groups onto a simpler benzamide (B126) core, a process known as late-stage functionalization, which would reduce the number of synthetic steps and improve atom economy.

C-H Activation Strategies: A particularly promising avenue is the exploration of C-H activation strategies. This would involve the direct functionalization of carbon-hydrogen bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials and streamlining the synthetic process.

Flow Chemistry: The adoption of flow chemistry techniques offers the potential for enhanced reaction control, improved safety, and greater scalability. Continuous flow processes can lead to higher yields and purity while minimizing waste generation.

Environmentally Benign Solvents and Reagents: A shift towards the use of greener solvents and reagents will be crucial in reducing the environmental footprint of the synthesis process.

These advancements will not only make the production of this compound more cost-effective but also align its manufacturing with the growing demand for sustainable chemical processes.

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations. Future research is expected to delve deeper into its reactivity, uncovering new ways to modify its structure and create novel compounds.

Key research directions may include:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future studies will likely explore the use of novel catalysts and reaction conditions to expand the scope of these reactions and create a diverse library of derivatives.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. Research in this area could focus on understanding the regioselectivity of these reactions and developing methods for stereoselective substitutions.

Photoredox Catalysis: The use of photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods. This could lead to the development of novel C-C and C-heteroatom bond-forming reactions.

A deeper understanding of the reactivity of this compound will provide chemists with a powerful tool for designing and synthesizing new molecules with tailored properties.

Expanding the Scope of Applications in Medicinal Chemistry and Advanced Materials

Given its versatility as a synthetic building block, this compound is expected to find applications in a growing number of fields, particularly in medicinal chemistry and advanced materials.

In medicinal chemistry , this compound can serve as a key intermediate in the synthesis of new drug candidates. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Future research could focus on incorporating this scaffold into molecules targeting a wide range of diseases.

In the realm of advanced materials , the unique electronic properties conferred by the bromo and fluoro substituents make this compound an attractive building block for the synthesis of functional organic materials. Potential applications could include:

Organic Light-Emitting Diodes (OLEDs): The development of novel organic molecules for use in OLED displays and lighting.

Organic Photovoltaics (OPVs): The creation of new materials for more efficient and cost-effective solar cells.

Sensors: The design of sensitive and selective chemical sensors for a variety of applications.

The exploration of these and other applications will be a major focus of future research, driven by the ever-increasing demand for new and improved technologies.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can be used to predict the outcomes of chemical reactions, design novel synthetic routes, and identify promising new molecules.

For this compound, AI and ML could be applied to:

Predict Reaction Yields and Selectivity: Machine learning models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. mit.edu This can help chemists to optimize reaction conditions and avoid costly and time-consuming trial-and-error experimentation. cmu.edu

Design Novel Synthetic Routes: AI algorithms can be used to design novel and efficient synthetic routes to this compound and its derivatives. These algorithms can explore a vast chemical space and identify pathways that may not be obvious to human chemists.

Identify New Bioactive Molecules: Machine learning models can be used to screen virtual libraries of compounds containing the this compound scaffold to identify molecules with the potential for biological activity. This can significantly accelerate the drug discovery process.

The application of AI and ML to the study of this compound is still in its early stages, but it holds immense promise for the future of its synthesis and application.

Comprehensive Environmental and Economic Assessment of Production Methodologies

As the demand for this compound grows, it will become increasingly important to assess the environmental and economic impact of its production. Future research in this area will likely focus on:

Life Cycle Assessment (LCA): Conducting a comprehensive LCA to evaluate the environmental footprint of the entire production process, from raw material extraction to final product disposal. This will help to identify areas where the process can be made more sustainable.

Techno-Economic Analysis (TEA): Performing a TEA to assess the economic viability of different synthetic routes. This will help to identify the most cost-effective methods for producing the compound on an industrial scale.

Development of Green Metrics: Establishing a set of green metrics to quantify the sustainability of different synthetic methodologies. This will provide a framework for comparing the environmental performance of different approaches.

By taking a holistic view of the production process, researchers can ensure that the future development and use of this compound is both environmentally responsible and economically sustainable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.